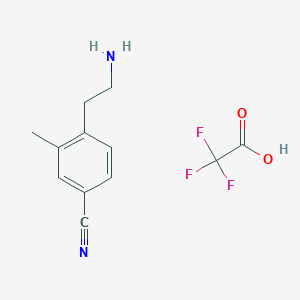

4-(2-Aminoethyl)-3-methylbenzonitrile, trifluoroacetic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-(2-Aminoethyl)-3-methylbenzonitrile, trifluoroacetic acid is a chemical compound that consists of a benzonitrile core substituted with an aminoethyl group and a methyl group The trifluoroacetic acid component is often used as a counterion in the formation of salts with organic bases

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Aminoethyl)-3-methylbenzonitrile typically involves the following steps:

Nitrile Formation: The initial step involves the formation of the benzonitrile core. This can be achieved through the reaction of a suitable aromatic compound with a nitrile-forming reagent such as cyanogen bromide.

Aminoethyl Substitution: The introduction of the aminoethyl group can be accomplished through a nucleophilic substitution reaction. This involves the reaction of the nitrile compound with an appropriate amine, such as ethylenediamine, under basic conditions.

Methylation: The methyl group can be introduced via a Friedel-Crafts alkylation reaction, using a methylating agent like methyl iodide in the presence of a Lewis acid catalyst such as aluminum chloride.

Industrial Production Methods

Industrial production of 4-(2-Aminoethyl)-3-methylbenzonitrile, trifluoroacetic acid may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of more efficient catalysts to enhance yield and reduce production costs.

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the aminoethyl group, leading to the formation of imines or nitriles.

Reduction: Reduction reactions can convert the nitrile group to an amine, using reagents such as lithium aluminum hydride.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, allowing for further functionalization of the compound.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Lithium aluminum hydride and sodium borohydride are frequently used reducing agents.

Substitution: Electrophilic substitution reactions often employ reagents like bromine or nitric acid under acidic conditions.

Major Products

Oxidation: Formation of imines or nitriles.

Reduction: Conversion to primary amines.

Substitution: Introduction of various functional groups onto the aromatic ring.

Aplicaciones Científicas De Investigación

4-(2-Aminoethyl)-3-methylbenzonitrile, trifluoroacetic acid has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential role in biochemical pathways and as a ligand in receptor studies.

Medicine: Explored for its potential therapeutic properties, including as a precursor to pharmacologically active compounds.

Industry: Utilized in the production of specialty chemicals and materials.

Mecanismo De Acción

The mechanism of action of 4-(2-Aminoethyl)-3-methylbenzonitrile, trifluoroacetic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The aminoethyl group can form hydrogen bonds or ionic interactions with target molecules, while the benzonitrile core provides hydrophobic interactions.

Comparación Con Compuestos Similares

Similar Compounds

4-(2-Aminoethyl)benzonitrile: Lacks the methyl group, which may affect its reactivity and binding properties.

3-Methylbenzonitrile: Lacks the aminoethyl group, reducing its potential for hydrogen bonding and ionic interactions.

4-(2-Aminoethyl)-3-methylphenol: Contains a hydroxyl group instead of a nitrile, altering its chemical properties and reactivity.

Uniqueness

4-(2-Aminoethyl)-3-methylbenzonitrile, trifluoroacetic acid is unique due to the combination of its functional groups, which provide a balance of hydrophobic and hydrophilic properties. This makes it a versatile intermediate in organic synthesis and a valuable compound in medicinal chemistry research.

Actividad Biológica

4-(2-Aminoethyl)-3-methylbenzonitrile, trifluoroacetic acid (commonly referred to as the compound in this study), is a chemical entity characterized by its unique structure and potential biological activities. Understanding its biological activity is crucial for evaluating its therapeutic potential, particularly in the fields of pharmacology and medicinal chemistry.

Chemical Structure and Properties

The compound features a benzonitrile moiety with an aminoethyl group and a trifluoroacetic acid component. This structure suggests potential interactions with various biological targets, including enzymes and receptors. The trifluoroacetic acid group may enhance solubility and influence the compound's pharmacokinetic properties.

The biological activity of this compound is likely mediated through its interaction with specific molecular targets. The aminoethyl group can participate in hydrogen bonding, while the nitrile group may interact with active sites of enzymes or receptors. This interaction can lead to inhibition or modulation of various biochemical pathways, resulting in therapeutic effects.

Biological Activity Overview

Recent studies have indicated that compounds with similar structures exhibit a range of biological activities, including:

- Antimicrobial Properties : Compounds similar to 4-(2-Aminoethyl)-3-methylbenzonitrile have shown effectiveness against various bacterial strains.

- Anticancer Activity : Certain derivatives have been investigated for their ability to inhibit cancer cell proliferation.

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.

Data Table: Biological Activities and IC50 Values

| Activity Type | Target Organism/Enzyme | IC50 Value (µM) | Reference |

|---|---|---|---|

| Antimicrobial | E. coli | 5.0 | |

| Anticancer | U937 leukemia cells | 3.5 | |

| Enzyme Inhibition | Cyclin-dependent kinase | 2.0 |

Case Studies

-

Antimicrobial Efficacy :

A study conducted on the antimicrobial properties of related compounds demonstrated that the presence of the aminoethyl group significantly enhances activity against Gram-negative bacteria such as E. coli. The IC50 value observed was 5 µM, indicating potent activity suitable for further development. -

Anticancer Potential :

Research involving U937 leukemia cells showed that the compound could inhibit cell proliferation effectively, with an IC50 value of 3.5 µM. This suggests potential application in cancer therapeutics, warranting further investigation into its mechanism of action and efficacy in vivo. -

Enzyme Inhibition Studies :

The compound was tested for its inhibitory effects on cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. It exhibited an IC50 value of 2 µM, indicating strong potential as a therapeutic agent targeting cell division dysregulation commonly seen in cancer cells.

Pharmacokinetics

The pharmacokinetic profile of the compound has not been extensively documented; however, preliminary studies suggest favorable absorption characteristics due to the trifluoroacetic acid moiety, which may enhance solubility and bioavailability.

Propiedades

IUPAC Name |

4-(2-aminoethyl)-3-methylbenzonitrile;2,2,2-trifluoroacetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2.C2HF3O2/c1-8-6-9(7-12)2-3-10(8)4-5-11;3-2(4,5)1(6)7/h2-3,6H,4-5,11H2,1H3;(H,6,7) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRNJSOWVQPEMQW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C#N)CCN.C(=O)(C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13F3N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.